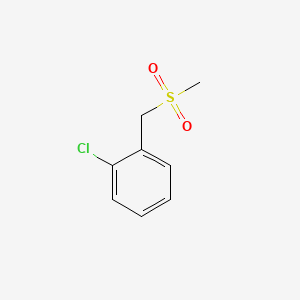

o-Chlorobenzyl methyl sulfone

CAS No.: 16251-12-0

Cat. No.: VC18930769

Molecular Formula: C8H9ClO2S

Molecular Weight: 204.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16251-12-0 |

|---|---|

| Molecular Formula | C8H9ClO2S |

| Molecular Weight | 204.67 g/mol |

| IUPAC Name | 1-chloro-2-(methylsulfonylmethyl)benzene |

| Standard InChI | InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

| Standard InChI Key | XJZVZKANNDOMRN-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CC1=CC=CC=C1Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound consists of a benzene ring substituted with a chlorine atom at the ortho position and a methyl sulfone group (-SO₂CH₃) at the benzyl position (Fig. 1). Its IUPAC name is 1-chloro-4-[(methylsulfonyl)methyl]benzene .

Table 1: Key Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,570 cm⁻¹ (S=O symmetric stretch) and 1,300 cm⁻¹ (S=O asymmetric stretch) .

-

NMR:

Synthesis and Manufacturing

Conventional Synthetic Routes

The most widely reported method involves a two-step process:

-

Reduction of Substituted Benzene Sulfonyl Chlorides:

-

Methylation:

Table 2: Optimization of Methylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 40–45°C | Maximizes rate |

| Reaction Time | 2.5–4 hours | Prevents byproducts |

| Solvent | Water/Acetonitrile | Enhances solubility |

Recent Advances

A 2025 study in Nature Communications introduced a novel reagent (1) for constructing methyl sulfones via 1,3-heterocycle disconnection, enabling access to previously inaccessible heteroaromatic derivatives . This method avoids traditional oxidation/coupling routes and achieves yields of 72–95% .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Acaricides: Used in miticides targeting agricultural pests (e.g., trisbromomethyl phenyl sulfone precursors) .

-

Diuretic Research: Structural analogs (e.g., o-chlorobenzyl methyl sulfoxide) exhibit adrenergic-mediated diuretic effects in rats, suggesting potential therapeutic pathways .

Coordination Chemistry

The sulfonyl group’s electron-withdrawing properties make it a ligand in metal-organic frameworks (MOFs). Recent studies highlight its role in stabilizing Pd(II) complexes for catalytic applications .

Reference Standards

Certified reference materials (e.g., Dr. Ehrenstorfer DRE-C11392950) are used in HPLC/GC-MS for environmental and pharmaceutical analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume